N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethanol. This intermediate is then reacted with N-propylethanediamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique properties make it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate cellular processes and molecular interactions due to its ability to bind to specific targets.
Medicine
In medicine, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-aminobenzamide
- N,N-Dimethyl-4-aminophenethylamine
- N,N-Dimethyl-4-aminobenzylamine
Uniqueness
Compared to similar compounds, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide stands out due to its additional propylethanediamide moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its diverse applications and potential in scientific research.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h7-10,15H,6,11-12H2,1-5H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRJHRIHCHZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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